Palladium(II) sulfate dihydrate
Description
Significance of Palladium Compounds in Contemporary Chemistry
Palladium and its compounds are a cornerstone of modern chemistry, primarily due to their exceptional catalytic properties. numberanalytics.com The versatility of palladium allows it to catalyze a wide array of chemical transformations that are crucial for the synthesis of complex molecules. numberanalytics.com This has revolutionized the field of organic chemistry, a contribution recognized by the 2010 Nobel Prize in Chemistry awarded for "palladium-catalyzed cross-couplings in organic synthesis". numberanalytics.comwikipedia.org
The importance of palladium catalysis lies in its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.comacs.org These reactions are fundamental to the construction of a vast range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Key transformations enabled by palladium catalysts include:
Cross-Coupling Reactions : Reactions such as the Suzuki, Heck, Stille, Sonogashira, and Negishi couplings are indispensable tools for synthetic chemists. wikipedia.org
Hydrogenation and Dehydrogenation : Finely divided palladium is a versatile catalyst for hydrogenation, dehydrogenation, and petroleum cracking. wikipedia.org
C-H Functionalization : One of the most significant recent advancements in palladium catalysis is the ability to directly activate and functionalize otherwise inert carbon-hydrogen bonds, enabling more efficient and atom-economical synthetic routes. snnu.edu.cn
The catalytic prowess of palladium stems from its capacity to exist in multiple oxidation states, allowing it to participate in diverse catalytic cycles. numberanalytics.com Researchers can fine-tune the reactivity and selectivity of palladium catalysts by modifying the ligands that coordinate to the metal center, making it a highly adaptable tool for chemical innovation. acs.org
Overview of Palladium(II) Sulfate (B86663) Dihydrate as a Research Subject
Palladium(II) sulfate dihydrate (PdSO₄·2H₂O) is an inorganic palladium salt that serves as a valuable resource in academic research. It is described as a brown to red crystalline powder. sigmaaldrich.com The anhydrous form, Palladium(II) sulfate (PdSO₄), is a hygroscopic, red-brown solid that readily absorbs moisture to form the greenish-brown dihydrate. wikipedia.org
In a research context, this compound is primarily valued as a catalyst and as a precursor for the synthesis of other palladium complexes and nanoparticles. sigmaaldrich.comsigmaaldrich.comthermofisher.com It is a moderately water and acid-soluble source of Palladium(II) ions, which makes it a convenient starting material for various chemical preparations. sigmaaldrich.comamericanelements.com For instance, it can be dissolved in an acid solution to deposit a palladium layer on other metals, a technique used in electrochemistry and materials science. researchgate.net Its utility spans several key reaction types in synthetic chemistry, including cross-coupling, hydrogenation, and oxidation reactions. sigmaaldrich.comsigmaaldrich.com
Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Formula | PdSO₄·2H₂O | sigmaaldrich.comwikipedia.org |
| Appearance | Brown to red crystalline powder | sigmaaldrich.com |
| Molar Mass | 202.48 g/mol (anhydrous) | wikipedia.org |
| Solubility | Soluble in water | sigmaaldrich.com |
| Hydration | The anhydrous form (PdSO₄) is hygroscopic and forms the dihydrate in the presence of moisture. | wikipedia.org |
Scope and Objectives of Academic Inquiry into this compound
Academic research into this compound is driven by the overarching goal of advancing synthetic and materials chemistry. The primary objectives of these investigations center on leveraging the compound's properties as a reliable source of palladium.
A significant area of inquiry is its use as a precursor to create novel palladium catalysts. sigmaaldrich.comthermofisher.com The development of new catalysts with enhanced activity, selectivity, and stability is a constant pursuit in chemistry. acs.org this compound provides a soluble and reactive starting point for synthesizing complex organometallic palladium compounds and coordination complexes. numberanalytics.comresearchgate.net These new complexes can then be tested for their catalytic efficacy in known transformations or for their ability to enable entirely new types of reactions. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
palladium(2+);sulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.2H2O.Pd/c1-5(2,3)4;;;/h(H2,1,2,3,4);2*1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRRPLUAGEFNJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O6PdS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621923 | |
| Record name | Palladium(2+) sulfate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13444-98-9 | |
| Record name | Palladium(2+) sulfate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladiumsulfat Hydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry and Structural Studies of Palladium Ii Sulfate Dihydrate Systems
Ligand Design and Complexation with Palladium(II) Ions
Palladium(II) exhibits a strong affinity for soft donor atoms like sulfur, making thiolate-based ligands particularly effective for complexation. mdpi.comconicet.gov.ar Thiolate ligands can coordinate to palladium(II) in various modes, including monodentate and bridging fashions. The coordination chemistry of palladium(II) with thiolate ligands is extensive, leading to the formation of stable complexes with applications in catalysis and materials science.
Thiosemicarbazones (TSCs) are a class of ligands that can coordinate to metals as neutral thione forms or as deprotonated thiolate forms. mdpi.com They can act as pincer-type ligands, coordinating to palladium(II) through multiple donor sites. For instance, 2-acetylpyridine-N-thiosemicarbazones can act as monoanionic ONS pincer ligands, coordinating to palladium(II) through the pyridyl N-oxide oxygen, azomethine nitrogen, and thiolate sulfur, resulting in a square planar geometry. mdpi.com
The reaction of K₂[PdCl₄] with 4N-substituted 2-acetylpyridine-N-thiosemicarbazones yields complexes of the general formula [Pd(TSC)Cl]. mdpi.com Structural analysis of these complexes reveals that the thiosemicarbazone behaves as a monoanionic pincer-type ONS ligand. mdpi.com Another example involves a thiolate-imine-thioether SNS pincer ligand which forms a four-coordinate complex, PdI(κ³-SNSMe), with a slightly distorted square-planar geometry. rsc.org
The size and nature of the thiolate ligand and any co-ligands, such as phosphines, also influence the final structure. For example, reactions of palladium(II) with benzylthiolate (PhCH₂S⁻) or propane-1,3-dithiolate (pdt) and diphosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp) yield complexes such as [Pd(SCH₂Ph)₂(dppe)] and [Pd(pdt)(dppp)]. researchgate.net
Table 1: Examples of Palladium(II) Complexes with Thiolate-Based Ligands
| Complex | Ligand(s) | Geometry | Key Findings | Reference(s) |
| [Pd(TSC)Cl] | 2-acetylpyridine-N-thiosemicarbazone derivative | Square planar | TSC acts as a monoanionic ONS pincer ligand. | mdpi.com |
| PdI(κ³-SNSMe) | Thiolate-imine-thioether SNS pincer ligand | Distorted square-planar | The complex is an active catalyst for Mizoroki-Heck cross-coupling reactions. | rsc.org |
| [Pd(SCH₂Ph)₂(dppp)] | Benzylthiolate, 1,3-bis(diphenylphosphino)propane | Distorted square-planar | The palladium atom is tetra-coordinated to two phosphorus and two sulfur atoms. | researchgate.net |
Nitrogen-donor ligands are fundamental in the coordination chemistry of palladium(II), forming a vast number of stable complexes. The electronic and steric properties of these ligands can be finely tuned to control the reactivity of the palladium center.
Palladium(II) complexes with bidentate amines have been extensively studied, partly as models for platinum-based antitumor agents. mdpi.comacademie-sciences.fr These complexes, often with the general formula [Pd(N^N)(H₂O)₂]²⁺, readily react with various biomolecules. mdpi.com The structure of the amine, including the presence of bulky substituents, can influence the formation of monomeric or dimeric species in solution. mdpi.com For instance, the steric hindrance from bulky substituents on the nitrogen atoms can prevent the formation of dihydroxo-bridged dimers. mdpi.com
Pyridine (B92270) and its derivatives are another important class of nitrogen-donor ligands for palladium(II). acs.orguu.nl A range of di- and tetrasubstituted palladium(II) complexes with the general formulas PdL₄₂ and [PdL₂Y₂] (where L is a 4-substituted pyridine and Y is Cl⁻ or NO₃⁻) have been synthesized. acs.org The functionalization of the pyridine ring with either electron-donating or electron-withdrawing groups significantly alters the physicochemical properties of the resulting square-planar complexes. acs.org The basicity of the pyridine ligand often correlates with the catalytic efficiency of the corresponding palladium(II) complex in various reactions. acs.org
The coordination of dinitrogen ligands, such as 3,4-diaminobenzoic acid (DABA), 4-chloro-o-phenylenediamine (CPDA), and 2-hydrazinopyridine (B147025) (HZPY), to palladium(II) results in complexes like [Pd(DABA)Cl₂], [Pd(CPDA)Cl₂], and [Pd(HZPY)Cl₂]. mdpi.com These ligands act as bidentate chelating agents, stabilizing the palladium(II) center. mdpi.com
Table 2: Selected Palladium(II) Complexes with Nitrogen-Donor Ligands
| Complex Formula | Ligand | Geometry | Notes | Reference(s) |
| [Pd(DABA)Cl₂] | 3,4-diaminobenzoic acid | Square planar | Dinitrogen ligand acts as a chelating agent. | mdpi.com |
| [Pd(CPDA)Cl₂] | 4-chloro-o-phenylenediamine | Square planar | Dinitrogen ligand acts as a chelating agent. | mdpi.com |
| [Pd(HZPY)Cl₂] | 2-hydrazinopyridine | Square planar | Hzpy acts as a bidentate ligand via the NH₂ group and pyridine nitrogen. | mdpi.com |
| [Pd(4-X-py)₂Cl₂] | 4-substituted pyridines | Square planar | Physicochemical properties depend on the substituent X. | acs.org |
The study of palladium(II) complexes with amino acids and peptides is crucial for understanding the potential interactions of palladium-based compounds in biological systems. These biomolecules offer a variety of potential coordination sites, including amino, carboxylate, and side-chain functional groups.
Palladium(II) readily forms square planar bis-chelated complexes with acyclic amino acids. mdpi.com The coordination typically involves the α-amino group and the carboxylate oxygen, forming a stable five-membered chelate ring. mdpi.com The nature of the amino acid side chain (R-group) can influence the extended lattice structure of these complexes through non-covalent interactions like hydrogen bonding. mdpi.com
The interaction of [Pd(diamine)(H₂O)₂]²⁺ complexes with amino acids and peptides has been investigated through equilibrium studies. academie-sciences.frnih.gov Amino acids generally form 1:1 complexes with these palladium(II) species. academie-sciences.frnih.gov Peptides can form both 1:1 complexes and, at higher pH, deprotonated amide species where the peptide nitrogen coordinates to the palladium center. academie-sciences.frnih.gov The stability of these complexes is dependent on the specific amino acid or peptide and the nature of the diamine ligand on the palladium precursor. nih.gov For example, cysteine and histidine show a high affinity for palladium(II), consistent with the preference of Pd(II) for sulfur and nitrogen donors. conicet.gov.ar
Cyclic peptides containing pyridine moieties have also been used to create complex palladium(II) architectures. A cyclic tetrapeptide composed of L-proline and 3-amino-5-(pyridin-4-yl)benzoic acid subunits can assemble into a dimetallic macrocycle, Pd₂L₂, in the presence of a palladium(II) precursor. acs.org
Table 3: Stability Constants (log β) for the Formation of Palladium(II)-Amino Acid/Peptide Complexes
| Ligand | Complex Species | log β | Conditions | Reference(s) |
| Glycine | [Pd(MME)(Gly)]⁺ | 10.33 | 25 °C, 0.1 M ionic strength | nih.gov |
| Alanine | [Pd(MME)(Ala)]⁺ | 10.05 | 25 °C, 0.1 M ionic strength | nih.gov |
| Methionine | [Pd(MME)(Met)]⁺ | 10.87 | 25 °C, 0.1 M ionic strength | nih.gov |
| Glycylglycine | [Pd(MME)(GlyGly)]⁺ | 9.09 | 25 °C, 0.1 M ionic strength | nih.gov |
| MME = Methionine methyl ester |
Coordination-driven self-assembly has emerged as a powerful strategy for constructing complex, well-defined supramolecular structures. The predictable coordination geometry of square-planar palladium(II) makes it an excellent metallic node for the assembly of macrocycles, cages, and other intricate architectures. tandfonline.comcam.ac.ukrsc.org
The reaction of palladium(II) ions with flexible pyridyl dithioether bridging ligands, such as 1,3-bis(2-pyridylthio)propane, can lead to the formation of bimetallic macrocyclic complexes. tandfonline.com In these structures, each palladium(II) center is typically four-coordinated in a trans-conformation by two chloride anions and two nitrogen atoms from two different ligands, resulting in large, 20- or 28-membered metallomacrocycles. tandfonline.com
Subcomponent self-assembly, where simple building blocks react in the presence of a metal template to form complex structures, has been utilized with palladium(II). The reaction of 2,6-diformylpyridine with various amines in the presence of palladium(II) ions can yield a variety of architectures, including mononuclear complexes, [2+2] macrocycles, and even more complex topologies like catenanes. cam.ac.uk The final product is often dictated by the geometry of the amine and the presence of ancillary ligands. cam.ac.uk
Furthermore, cyclopeptide-derived ligands have been shown to assemble into dimetallic macrocycles (Pd₂L₂) and trimetallic coordination cages (Pd₃L₆) upon complexation with palladium(II) precursors. acs.org These bio-inspired supramolecular structures can exhibit host-guest chemistry, encapsulating anionic guest molecules within their cavities. acs.org The stoichiometry between the ligand and the metal ion can be used to switch between different assembled species, allowing for regulation of their guest-binding properties. researchgate.net
Spectroscopic Characterization of Palladium(II) Complexes
A suite of spectroscopic techniques is essential for the characterization of newly synthesized palladium(II) complexes, providing insights into their structure, bonding, and behavior in solution.
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic palladium(II) complexes in solution. ¹H, ¹³C, and ³¹P NMR are routinely used to characterize complexes containing organic ligands and phosphine (B1218219) co-ligands. researchgate.netgrafiati.comoup.com
¹H and ¹³C NMR: The chemical shifts of protons and carbons in the organic ligands provide detailed information about the coordination environment. Upon coordination to palladium(II), the signals of protons and carbons near the metal center typically experience a shift. For example, in palladium(II) complexes with pyridine derivatives, the ¹H NMR chemical shifts of the protons on the pyridine ring are sensitive to the electronic effects of substituents and coordination to the metal. acs.org In complexes with amino acids and peptides, ¹H NMR can be used to identify the donor atoms involved in coordination by observing changes in the chemical shifts of α-protons and side-chain protons. mdpi.comacs.org
³¹P NMR: For palladium(II) complexes containing phosphine ligands, ³¹P NMR is particularly informative. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment and the geometry of the complex. The coordination of a phosphine ligand to a palladium(II) center results in a significant downfield shift compared to the free phosphine. researchgate.net The magnitude of this coordination shift and the coupling constants (e.g., J(P-P)) can help determine the cis or trans arrangement of phosphine ligands. For example, in complexes of the type [Pd(thiolate)₂(diphosphine)], the ³¹P NMR spectrum provides direct evidence of the phosphine's coordination to the palladium center. researchgate.net
The following table shows representative NMR data for a palladium(II) complex.
Table 4: Representative NMR Data for a Palladium(II) Complex
| Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Observations | Reference(s) |
| trans-PdEt(SPh)(PMe₃)₂ | ³¹P{¹H} | C₆D₆ | 2.2 | Single resonance indicating magnetically equivalent P atoms. | oup.com |
| trans-PdEt(SPh)(PMe₃)₂ | ¹H | C₆D₆ | 7.6-6.9 (m, Ph), 1.35 (t, CH₃), 0.75 (q, CH₂), 0.65 (vt, PMe₃) | Shows signals for ethyl and phenylthiolato ligands, and a virtual triplet for the PMe₃ groups. | oup.com |
| trans-PdEt(SPh)(PMe₃)₂ | ¹³C{¹H} | C₆D₆ | 148.1 (ipso-C), 128.5, 124.9, 122.4 (Ph), 16.5 (PMe₃), 15.7 (CH₃), -3.4 (CH₂) | Confirms the presence of all ligand components in the complex. | oup.com |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of coordination compounds. For palladium(II) sulfate (B86663) dihydrate (PdSO₄·2H₂O), these methods provide critical information on the sulfate anion's coordination mode and the nature of the hydrated water molecules. While specific, complete spectral data for palladium(II) sulfate dihydrate is not extensively detailed in readily available literature, analysis can be performed by comparing expected vibrational modes with those of other hydrated metal sulfates, such as copper(II) sulfate pentahydrate and various magnesium sulfate hydrates. researchgate.netresearchgate.netacs.org
The primary vibrational modes of interest are those associated with the sulfate (SO₄²⁻) ion and the water (H₂O) molecules. The free sulfate ion, possessing tetrahedral (Td) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). Upon coordination to a metal center like Pd(II), the symmetry of the sulfate ion is lowered, which can cause the degenerate modes (ν₂, ν₃, ν₄) to split and formerly IR- or Raman-inactive modes to become active.
In hydrated metal sulfates, the OH stretching region of the IR and Raman spectra, typically found between 3000 and 3600 cm⁻¹, provides insight into the hydrogen bonding environment of the water molecules. acs.orgamericanpharmaceuticalreview.com Broader bands in this region suggest strong hydrogen bonding. nih.gov The H₂O bending mode is expected around 1600-1650 cm⁻¹. nih.gov For the sulfate group, the most intense Raman peak is typically the symmetric stretching mode (ν₁), found near 980-1000 cm⁻¹. researchgate.netrsc.org The antisymmetric stretching mode (ν₃) appears in the IR spectrum at higher wavenumbers, often around 1100 cm⁻¹. rsc.org The bending modes (ν₂ and ν₄) are found at lower frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Assignment |
|---|---|---|---|
| ν(O-H) | 3000 - 3600 | IR, Raman | Water symmetric and antisymmetric stretching |
| δ(H-O-H) | 1600 - 1650 | IR | Water bending |
| ν₃(SO₄²⁻) | ~1100 | IR | Sulfate antisymmetric stretching |
| ν₁(SO₄²⁻) | 980 - 1000 | Raman | Sulfate symmetric stretching |
| ν₄(SO₄²⁻) | ~610 | IR, Raman | Sulfate antisymmetric bending |
| ν₂(SO₄²⁻) | ~450 | Raman | Sulfate symmetric bending |
UV-Visible Spectroscopy for Complex Formation and DNA Interaction
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the formation of palladium(II) complexes in solution and their subsequent interactions with biological macromolecules like DNA. The electronic transitions within the d-orbitals of the Pd(II) center and the π-orbitals of organic ligands give rise to characteristic absorption bands. For square-planar Pd(II) complexes, d-d transitions are typically observed, although they can be weak and obscured by more intense charge-transfer bands.
The stability of palladium(II) complexes in solution can be monitored over time with UV-Vis spectroscopy; a stable complex will show no significant changes in its absorption spectrum. When a palladium complex interacts with DNA, changes in the UV-Vis spectrum of either the complex or the DNA molecule can be observed. A common method involves titrating a fixed concentration of the complex with increasing amounts of DNA and monitoring the intense DNA absorption band at approximately 260 nm. researchgate.net Changes in the intensity (hyperchromism or hypochromism) or position of this band indicate an interaction. Similarly, perturbations in the complex's own absorption bands upon addition of DNA confirm binding. These spectral changes can suggest the mode of interaction, such as intercalation, groove binding, or electrostatic interaction.
For instance, studies on Pd(II)-thiosemicarbazone systems have used UV-Vis titrations to determine strong affinities for calf thymus DNA (CT-DNA). The binding isotherms, constructed by plotting absorbance changes against DNA concentration, provide evidence of the binding event.
Mass Spectrometry (e.g., EI-mass, HRMS/ESI+)
Mass spectrometry (MS) is an indispensable tool for the characterization of palladium(II) complexes, providing precise information on molecular weight and elemental composition. While Electron Ionization (EI) can be used, "soft" ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for coordination compounds, as they can transfer intact complex ions from solution to the gas phase with minimal fragmentation.
High-Resolution Mass Spectrometry (HRMS) coupled with ESI is frequently employed to confirm the identity of newly synthesized palladium(II) complexes. The high accuracy of HRMS allows for the experimental determination of an ion's mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value, enabling unambiguous confirmation of the molecular formula.
In positive-ion mode (ESI+), palladium(II) complexes are often observed as protonated molecules [M+H]⁺ or as adducts with alkali metal ions, such as [M+Na]⁺, which are commonly present in trace amounts in solvents or on glassware. The characteristic isotopic pattern of palladium, which has several naturally occurring isotopes, provides a definitive signature in the mass spectrum, further aiding in the confirmation of the structure. For example, studies on various palladium(II)-amino acid complexes have consistently reported HRMS/ESI+ data confirming the expected molecular formulas by matching the observed m/z of the [M+H]⁺ ion to the calculated value.
| Complex | Ion Type | Calculated m/z | Found m/z |
|---|---|---|---|
| Bis-(alaninato)palladium(II) | [M+H]⁺ | 282.9905 | 282.9916 |
| Bis-(tert-leucinato)palladium(II) | [M+H]⁺ | 367.0844 | 367.0877 |
| Cis-bis-(L-prolinato)palladium(II) | [M+H]⁺ | 335.0218 | 335.0224 |
X-ray Crystallography and Solid-State Structural Analysis
Determination of Coordination Geometry (e.g., Square Planar)
In a typical square planar Pd(II) complex, the palladium center is surrounded by four donor atoms in a plane, with bond angles between adjacent ligands close to 90°. However, depending on the steric bulk and bite angle of the chelating ligands, the geometry can be distorted from ideal square planarity. For example, in a dichlorido-palladium(II) complex with a bis(selenium) ligand, the geometry is described as slightly distorted square-planar, with Cl-Pd-Cl and Se-Pd-Se angles of 91.19° and 110.54°, respectively. In another example involving dithizone (B143531) and triphenylphosphine (B44618) ligands, the Pd(II) ion is in a distorted square planar environment with bond angles ranging from 82.65° to 98.05°. Pd-N and Pd-O bond lengths in cis-bis-(4-hydroxy-L-prolinato)palladium(II) are found to be 2.0153 Å and 2.0006 Å, respectively.
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of a compound is not only defined by its molecular geometry but also by how individual molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by a network of intermolecular interactions. In this compound and its related complexes, hydrogen bonding is a particularly important directional force.
Structural Characterization of Hydrate (B1144303) Forms
Palladium(II) sulfate is known to be hygroscopic, readily absorbing moisture from the air to form a stable dihydrate, PdSO₄·2H₂O. researchgate.net The characterization of this hydrate form is essential for understanding its properties. Thermal analysis studies have shown that the dihydrate can be converted back to the anhydrous form upon heating. researchgate.net
While the existence of the dihydrate is well-established, a complete single-crystal X-ray diffraction study detailing its structure is not available in the searched literature. However, the crystal structure of a related anhydrous modification, M-PdSO₄, has been determined. researchgate.net This structure provides valuable insight into the coordination environment of the Pd(II) ion by sulfate groups. The M-PdSO₄ modification crystallizes in the monoclinic space group C2/c. In this structure, the palladium is coordinated by four oxygen atoms, each from a different tetrahedral sulfate group, confirming the square planar environment around the palladium center. The structural details of the anhydrous form serve as a crucial reference for understanding the likely coordination environment in the hydrated analogue.
| Parameter | Value |
|---|---|
| Chemical Formula | PdSO₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 7.8447 |
| b (Å) | 5.1793 |
| c (Å) | 7.9092 |
| β (°) | 95.606 |
| Z (Formula units/cell) | 4 |
Catalytic Applications of Palladium Ii Sulfate Dihydrate and Its Derivatives in Advanced Synthesis
Homogeneous Catalysis
Palladium(II) sulfate (B86663) dihydrate serves as a versatile and effective precursor for a variety of homogeneous catalytic reactions. Its solubility in certain media facilitates its use in generating catalytically active palladium species for a range of advanced synthetic transformations. acs.org These reactions are fundamental to the synthesis of fine chemicals, pharmaceuticals, and complex organic molecules. The catalytic cycles often involve the palladium center cycling between different oxidation states, typically Pd(II) and Pd(0) or Pd(II) and Pd(IV).
Activation of Alkanes
The functionalization of alkanes, which are typically inert due to their strong, non-polar C-H bonds, represents a significant challenge in chemistry. Palladium(II) sulfate has emerged as a key component in catalytic systems designed to activate these stubborn bonds. In the presence of strong acids like sulfuric acid, Palladium(II) sulfate can catalyze the functionalization of alkanes. chemicalbook.com
A notable advancement involves an electrochemical strategy for the selective monofunctionalization of methane (B114726). By electro-oxidizing Palladium(II) sulfate (PdSO₄) in concentrated sulfuric acid, a highly active Pd₂(III,III) intermediate is generated. acs.org This species is capable of functionalizing methane at rates significantly faster than established non-electrochemical catalysts under modest temperatures (e.g., 140 °C). acs.org The process leads to the formation of methyl bisulfate, which can be subsequently hydrolyzed to methanol (B129727). bibliotekanauki.pl
Mechanistic studies, including Density Functional Theory (DFT), have explored the interaction of methane with PdSO₄ surfaces. These studies suggest that the first C-H bond dissociation on a coordinatively unsaturated palladium site on a PdSO₄ surface is a feasible step, with an energy barrier comparable to that on metallic palladium. researchgate.net However, research comparing metallic palladium dissolved in oleum (B3057394) to palladium(II) sulfate for methane oxidation found that the former system exhibited a longer catalyst life and higher selectivity, suggesting that the specific form of the palladium catalyst is crucial for performance. bibliotekanauki.pl The proposed mechanism for C(sp³)–H activation in these systems often involves the generation of a highly electrophilic cationic Pd(II) species that can be attacked by the C-H bond of an alkane. nih.gov
Oxidative Coupling Reactions (e.g., Carbon-Carbon, Carbon-Oxygen, Carbon-Nitrogen, Carbon-Sulfur, Carbon-Phosphorus)
Oxidative coupling reactions are a cornerstone of modern synthetic chemistry, and Palladium(II) catalysis is central to this field. These reactions enable the formation of various bonds, including carbon-carbon (C-C), carbon-oxygen (C-O), carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-phosphorus (C-P) bonds. mdpi.com Palladium(II) sulfate dihydrate can act as a precursor to the active Pd(II) catalyst required for these transformations. wikipedia.org
The general mechanism for these reactions, often referred to as oxidative palladium(II) catalysis, differs from traditional cross-coupling reactions (like Suzuki or Heck) in that it utilizes an oxidant, frequently molecular oxygen, to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. mdpi.comresearchgate.net This process avoids the need for a pre-formed organometallic reagent and often allows for the direct coupling of C-H bonds.
The catalytic cycle typically involves two main proposed mechanisms for the re-oxidation of Pd(0) to Pd(II). mdpi.com These coupling reactions are valued for their tolerance of various functional groups, mild reaction conditions, and low sensitivity to air and water. mdpi.com Research has demonstrated hundreds of examples of such couplings, which are employed in the synthesis of numerous pharmaceuticals, polymers, and fine chemicals. mdpi.com For instance, a general and mild protocol using oxygen-promoted Pd(II) catalysis has been developed for the selective cross-coupling of arylboron compounds with olefins. cyberleninka.rurug.nl
Suzuki-Miyaura Cross-Coupling and its Variations
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry. The reaction is catalyzed by a palladium complex, and various Pd(II) sources, including derivatives of palladium(II) sulfate, can be used to generate the active catalyst. wikipedia.orgchemie-brunschwig.ch
The catalytic cycle typically begins with the oxidative addition of an organohalide to a Pd(0) species. This is followed by transmetalation with the organoboron compound (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. icp.ac.ru
While this compound is not always the direct precatalyst cited, related systems highlight its potential role. For example, an efficient catalytic system for Suzuki-Miyaura coupling has been demonstrated using PdCl₂ in combination with sodium sulfate in water at room temperature. bibliotekanauki.pl This indicates that the sulfate anion is compatible with and can be part of an effective catalytic system. Furthermore, various Pd(II) complexes with specialized ligands have been developed to enhance the reaction's efficiency, scope, and applicability in aqueous media, even under aerobic conditions. dss.go.thlibretexts.orgalfa-chemistry.com These catalysts have been shown to be effective for a wide range of aryl bromides and iodides. libretexts.orgalfa-chemistry.com
Conversion of Olefins to Aldehydes or Ketones
The palladium-catalyzed oxidation of olefins to carbonyl compounds, widely known as the Wacker-Tsuji oxidation, is a landmark process in industrial and laboratory synthesis. wikipedia.orgnumberanalytics.com This reaction typically converts terminal olefins into methyl ketones. rug.nlnih.gov Palladium(II) sulfate has been shown to be an effective catalyst in variations of this process.
A specific application involves the use of Palladium(II) sulfate with a phosphomolybdovanadic acid to convert 1-butene (B85601) to 2-butanone. This system achieved over 95% selectivity at a 98% conversion rate, demonstrating a highly efficient and selective transformation. chemicalbook.com
The general mechanism of the Wacker process involves the coordination of the alkene to a Pd(II) center, followed by the nucleophilic attack of water on the coordinated double bond. numberanalytics.comgoogle.com This forms a palladium-alkyl intermediate which then undergoes β-hydride elimination to give an enol, which tautomerizes to the more stable ketone. google.com The resulting Pd(0) is then re-oxidized to Pd(II) by a co-catalyst, traditionally a copper salt, in the presence of oxygen, thus completing the catalytic cycle. wikipedia.orgnih.gov This process has been extended to a variety of substrates and has been a subject of extensive mechanistic study. mdpi.com
| Catalyst System | Substrate | Product | Selectivity | Conversion | Reference |
|---|---|---|---|---|---|
| Palladium(II) sulfate / Phosphomolybdovanadic acid | 1-Butene | 2-Butanone | >95% | 98% | chemicalbook.com |
Selective Oxidation of Alkanes
The selective oxidation of alkanes to more valuable functionalized products like alcohols and ketones is a highly sought-after transformation. Palladium(II) sulfate has been identified as a catalyst for such challenging reactions. uef.fi Palladium-based catalysts, in general, are noted for their high activity in the combustion and selective oxidation of alkanes. researchgate.net
Research has demonstrated that Pd(II) catalytic systems can activate the C(sp³)–H bonds of alkanes for reactions like carbonylation. For instance, a system containing Pd(II), CuSO₄, and K₂S₂O₈ in trifluoroacetic acid was used for the carboxylation of propane, yielding isobutyric acid and butyric acid. nih.gov The mechanism is thought to involve a highly electrophilic [Pd(TFA)]⁺ species that activates the alkane C-H bond. nih.gov
Furthermore, DFT studies have provided insight into the role of PdSO₄ in methane oxidation. While often considered a deactivating species in high-temperature methane combustion catalysts, the PdSO₄ surface itself possesses sites that can activate the C-H bond of methane. researchgate.net However, the strong adsorption of water on these surfaces can inhibit the reaction, highlighting the importance of reaction conditions. researchgate.net Homogeneous systems using palladium salts in strong acids like oleum have also been developed for the low-temperature oxidation of methane to methyl bisulfate, with palladium(II) sulfate being a relevant reference catalyst in these studies. bibliotekanauki.pl
Hydrogenation of Alkynes to Alkenes
The selective semi-hydrogenation of alkynes to alkenes is a crucial reaction in organic synthesis, providing access to Z (cis)-alkenes, which are important building blocks for pharmaceuticals and materials. While traditional methods often rely on complex or "poisoned" catalysts like Lindlar's catalyst (Pd/Pb/CaCO₃) to prevent over-reduction to the alkane, simpler palladium systems have shown remarkable efficacy. researchgate.net
Recent research has revealed that simple palladium salts, including Palladium(II) sulfate (PdSO₄), can be used to generate highly active catalysts for this transformation. In alcohol solutions, H₂ gas reduces primary Pd(II) salts like PdSO₄ to generate Pd(0) atoms. These in-situ generated, ligand-free Pd(0) species are extraordinarily efficient catalysts for the semi-hydrogenation of various alkynes to alkenes.
This method demonstrates exceptional performance, achieving high yields and selectivities for the desired alkene product. The results from these studies are summarized in the table below, showcasing the versatility of the system with different alkyne substrates.
| Alkyne Substrate | Yield (%) | Selectivity (%) | Turnover Frequency (s⁻¹) | Reference |
|---|---|---|---|---|
| Phenylacetylene | >99 | >99 | 735 | researchgate.net |
| 1-Octyne | 99 | >99 | - | researchgate.net |
| 3-Hexyne | 99 | >99 | - | researchgate.net |
| Propargyl alcohol | 99 | 98 | - | researchgate.net |
This approach, utilizing a simple and readily available palladium source like PdSO₄, offers a more straightforward and potentially more economical alternative to traditional, more complex catalytic systems for alkyne semi-hydrogenation.
Carbon-Fluorine (C-F) Bond Catalysis
Palladium-catalyzed cross-coupling reactions are fundamental in modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgsigmaaldrich.com These reactions are known for their high efficiency, selectivity, and tolerance of various functional groups, which minimizes the need for protecting groups. sigmaaldrich.com The versatility of palladium catalysis is enhanced by the ability to fine-tune reaction conditions such as temperature, solvents, ligands, and bases. sigmaaldrich.com While extensively used for forming C-C, C-O, and C-N bonds, the application of palladium catalysts, including derivatives of palladium(II) sulfate, extends to the more challenging carbon-fluorine (C-F) bond formation. sigmaaldrich.com
Heterogeneous Catalysis and Nanomaterial Applications
Precursor for Palladium Nanoparticles and Supported Catalysts
This compound serves as a crucial precursor for the synthesis of palladium nanoparticles (Pd NPs) and supported palladium catalysts. sigmaaldrich.comsigmaaldrich.com These materials are pivotal in a wide range of chemical transformations due to their high catalytic activity, which is often attributed to the large surface area and unique electronic properties of the nanoparticles. tandfonline.com
The synthesis of supported palladium catalysts is a well-established field, with various methods such as impregnation, ion-exchange, and deposition-precipitation being employed to disperse palladium onto supports like alumina (B75360), carbon, and silica (B1680970). researchgate.netuu.nl The choice of palladium precursor, including palladium(II) sulfate, and the support material significantly influences the final properties of the catalyst, such as metal dispersion and particle size. researchgate.netuu.nl For instance, the interaction between the charge of the palladium complex in an aqueous precursor solution and the isoelectric point of an oxide support is a critical factor affecting dispersion. researchgate.net With carbon supports, direct reduction of the palladium precursor can occur, potentially leading to larger metal particles. researchgate.net
The thermal treatment and reduction conditions are also paramount in determining the ultimate metal dispersion. researchgate.netuu.nl It has been observed that thermal treatment in an inert atmosphere before reduction can be beneficial for achieving good palladium dispersion. researchgate.net Furthermore, gas-phase reduction generally yields smaller palladium particles compared to liquid-phase reduction. researchgate.net
This compound can be used to prepare supported catalysts. For example, dipping a copper surface into a solution of this compound in sulfuric acid results in the instantaneous deposition of a disordered copper-palladium alloy, creating a catalytically active interface. semanticscholar.org
Catalysis in Lean-Burn Methane Combustion
Palladium-based catalysts are the preferred choice for the catalytic combustion of methane in applications like natural gas-fueled gas turbines due to their superior oxidation activity. Palladium(II) sulfate is a key compound in this area, not only as a catalyst precursor but also as a species formed during the catalytic process, particularly in the presence of sulfur-containing impurities in the fuel. semanticscholar.orgmdpi.com
The performance of palladium catalysts in lean-burn methane combustion is significantly affected by the operating conditions and the presence of water and sulfur. researchgate.netthe-innovation.org While palladium catalysts, often supported on alumina (Al2O3), are highly effective for methane oxidation, they are susceptible to deactivation by sulfur poisoning. semanticscholar.orgmdpi.comresearchgate.net Sulfur, present in the fuel or lubricants, oxidizes to SO2 and subsequently to SO3 on the catalyst surface, leading to the formation of palladium sulfate (PdSO4). semanticscholar.orgmdpi.com
The formation of PdSO4 has been widely considered a reason for catalyst deactivation. semanticscholar.orgmdpi.com However, more recent studies suggest that PdSO4 itself may not be the direct poison but rather sensitizes the catalyst to inhibition by water. semanticscholar.orgmdpi.com The support material also plays a crucial role; alumina can react with sulfur oxides to form aluminum sulfate (Al2(SO4)3), which can hinder the poisoning of the palladium active sites. semanticscholar.orgmdpi.com The co-existence of PdSO4 and Al2(SO4)3 can, however, negatively impact the regeneration of the sulfated catalyst. semanticscholar.orgmdpi.com
The active state of the catalyst is often considered to be palladium oxide (PdO). the-innovation.orgnih.gov The regeneration of a sulfur-poisoned catalyst involves the decomposition of sulfate species to recover the active PdO phase. mdpi.com However, this process can be complex, and the regeneration temperature and atmosphere must be carefully controlled to avoid sintering of the palladium particles. mdpi.com
Nitroarene Reduction to Primary Amines
The catalytic reduction of nitroarenes to primary amines is a significant industrial process, and palladium-based catalysts, often derived from precursors like palladium(II) sulfate, are highly effective for this transformation. tandfonline.commdpi.comnih.gov This reaction is a key step in the synthesis of anilines, which are important intermediates in the production of dyes, pharmaceuticals, and agrochemicals. chinesechemsoc.org
Heterogeneous palladium catalysts, particularly those consisting of palladium nanoparticles supported on various materials, have shown excellent performance in nitroarene reduction. mdpi.comnih.gov These catalysts offer advantages such as high activity, selectivity, and the potential for easy separation and recycling. mdpi.comnih.gov
For instance, a novel nanocatalyst comprising palladium nanoparticles on a magnetic Fe3O4-coffee waste composite has been shown to efficiently reduce a variety of nitroarenes to their corresponding anilines in short reaction times using sodium borohydride (B1222165) (NaBH4) as the reducing agent in aqueous media at room temperature. mdpi.com This catalyst demonstrated good reusability over multiple cycles. mdpi.com
Similarly, palladium nanoparticles stabilized by polyethylene (B3416737) glycol (PEG10k) have been used for the chemoselective reduction of aromatic nitro compounds with hydrazine (B178648) hydrate (B1144303). tandfonline.com This system is notable for its efficiency and the fact that it does not affect other reducible functional groups like halogens. tandfonline.com Another approach involves palladium nanoparticles decorated on core-shell microgels, which also exhibit high catalytic efficiency and recyclability for the reduction of nitroarenes with NaBH4. nih.gov
The selectivity of palladium catalysts in nitroarene hydrogenation can be significantly enhanced by modifying the catalyst structure. For example, incorporating sulfur atoms into the palladium lattice to form a Pd4S catalyst leads to high selectivity (>98%) for the hydrogenation of various nitroarenes, even in the presence of other reducible groups. chinesechemsoc.org
Hydrogen Production via Photo-reforming of Alcohols and Carbohydrates
Palladium-based catalysts, often prepared from precursors like this compound, play a significant role in the photocatalytic production of hydrogen from renewable resources such as alcohols and carbohydrates. rsc.orgroyalsocietypublishing.org This process, known as photo-reforming, utilizes light energy to drive the conversion of organic matter into hydrogen gas, offering a promising pathway for sustainable energy production. rsc.orgroyalsocietypublishing.org
The key to this technology is a photocatalyst, typically a semiconductor like titanium dioxide (TiO2), which absorbs light and generates electron-hole pairs. rsc.org Palladium, often in the form of nanoparticles deposited on the semiconductor support, acts as a co-catalyst that facilitates the transfer of electrons and serves as an active site for hydrogen evolution. nih.gov
Research has demonstrated that palladium-loaded TiO2 (Pd/TiO2) is an effective photocatalyst for hydrogen production from various biomass-derived substrates. For example, Pd/TiO2 has been successfully used for the photo-reforming of glycerol, a major byproduct of the biodiesel industry. rsc.org Studies have shown that the performance of these photocatalysts can be superior to those prepared from conventional palladium salts. rsc.org
The efficiency of hydrogen production is influenced by the nature of the alcohol or carbohydrate substrate. It has been shown that not only simple alcohols like methanol and ethanol (B145695) but also more complex carbohydrates like glucose and even raw biomass such as cellulose (B213188) and fescue grass can be used for photocatalytic hydrogen production with palladium-based catalysts. royalsocietypublishing.orgscirp.org The reaction pathway often involves the initial dehydrogenation of the alcohol or hydrolysis of the carbohydrate, followed by further reforming steps to produce hydrogen. royalsocietypublishing.orgnih.gov
The choice of the co-catalyst metal is crucial, and while platinum is highly efficient, palladium offers a more cost-effective and abundant alternative. nih.gov The photocatalytic activity for hydrogen generation from cellulose using different metal co-catalysts on TiO2 was found to follow the trend Pd > Pt > Ni ~ Au. royalsocietypublishing.org
| Substrate | Catalyst | Hydrogen Production Rate | Reference |
| Glycerol (1 M) | Pd/TiO2 | High | rsc.org |
| Cellulose | 0.2% Pd/TiO2 | ~120 µmol h-1 | royalsocietypublishing.org |
| Glucose | 0.2% Pd/TiO2 | ~250 µmol h-1 | royalsocietypublishing.org |
| Glucose | Pd/ZnTiAl-LDO | High | scirp.org |
| Ethanol | PdOx/SnS/α-Fe2O3 | 1654 µmol/g | nih.govacs.org |
Mechanistic Studies of this compound Catalysis
Understanding the reaction mechanisms of palladium-catalyzed reactions is crucial for optimizing existing catalytic systems and designing new, more efficient ones. Palladium catalysis often involves a series of fundamental steps, including oxidative addition, transmetalation, and reductive elimination. researchgate.net
The mechanism of palladium-catalyzed reactions can be complex and may proceed through different pathways depending on the reactants, ligands, and reaction conditions. For example, in C-H functionalization reactions, mechanisms involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) redox cycles are commonly proposed. nih.gov However, recent studies have also implicated the involvement of dinuclear Pd(III) intermediates. nih.gov
Kinetic studies, isolation and characterization of reactive intermediates, and computational modeling are powerful tools for elucidating these reaction mechanisms. rsc.orgmdpi.com For instance, in the palladium-catalyzed S,O-ligand promoted C-H olefination of aromatic compounds, mechanistic studies have suggested that the C-H activation step is rate-determining and that the ligand promotes the formation of more reactive cationic palladium species. rsc.org
In the context of desulfinative cross-coupling reactions, mechanistic investigations have revealed that the turnover-limiting step can vary depending on the nature of the sulfinate reagent. nih.gov For carbocyclic sulfinates, transmetalation is often the rate-limiting step, while for pyridine (B92270) sulfinates, the loss of SO2 from a chelated Pd(II) sulfinate complex can be turnover-limiting. nih.gov
For substitution reactions, palladium(II) complexes are often used as models for their less reactive platinum(II) analogues due to their faster ligand exchange rates, which are typically 10^4 to 10^5 times faster. researchgate.net
Investigation of Reaction Pathways and Intermediates
The catalytic efficacy of systems derived from palladium(II) sulfate is deeply rooted in the complex reaction pathways and the transient intermediates formed during a catalytic cycle. While the initial palladium source is Pd(II), the active catalytic species often involves palladium in different oxidation states, most notably Pd(0). The transformation from the Pd(II) precursor to the active catalyst and the subsequent steps in the catalytic cycle are crucial for the reaction's progress.
Most palladium-catalyzed coupling reactions are understood to proceed through a Pd(0)/Pd(II) cycle. youtube.comyoutube.com Although starting with a Pd(II) salt like palladium(II) sulfate, a reduction step is necessary to generate the active Pd(0) species. This reduction can be facilitated by one of the reagents in the reaction mixture, such as an organometallic compound. youtube.com The general catalytic cycle involves three fundamental steps:
Oxidative Addition : The active Pd(0) species reacts with a substrate (e.g., an aryl halide), inserting itself into the bond and forming a Pd(II) intermediate. This step increases the oxidation state of palladium from 0 to +2. youtube.com
Transmetalation : In cross-coupling reactions, a second reagent (often an organometallic compound) transfers its organic group to the Pd(II) complex, replacing a leaving group. youtube.com
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com
Specific reactions showcase a variety of intermediates. For instance, in Wacker-type oxidative aminations, the reaction is catalyzed by electrophilic Pd(II) species and proceeds through an aminopalladation step followed by β-hydride elimination. nih.gov In other transformations, such as the Saegusa oxidation, the formation of a palladium enolate intermediate is a key step, which then undergoes β-hydride elimination to yield the product. thieme-connect.de Similarly, alkene functionalization reactions can proceed via intramolecular oxypalladation to form a Pd-alkyl intermediate, which then undergoes reductive elimination. nih.gov
When palladium(II) sulfate is supported on materials like alumina, its decomposition pathway under regenerative conditions has been studied. The decomposition can lead to the formation of metallic palladium (Pd) and palladium sulfide (B99878) (Pd₄S) as intermediates. mdpi.com The presence of other sulfates, like aluminum sulfate, can influence the decomposition temperature and the nature of the resulting palladium species. mdpi.com In aqueous solutions, palladium(II) aqua complexes can form hydroxo aqua intermediates, which may then dimerize. nih.gov
The table below summarizes some of the key intermediates identified in palladium-catalyzed reactions.
Table 1: Key Intermediates in Palladium Catalysis
| Intermediate Type | Description | Relevant Reaction Type(s) | Citations |
|---|---|---|---|
| Pd(0) Species | The active catalytic species in many cross-coupling reactions, generated in situ from a Pd(II) precursor. | Cross-coupling (Suzuki, Negishi, etc.) | youtube.comyoutube.com |
| Pd(II)-Alkyl | Formed after oxidative addition or nucleopalladation of an alkene. | Alkene Functionalization, Wacker-Type Reactions | nih.gov |
| Palladium Enolate | An intermediate formed by the reaction of a palladium species with a ketone or its derivative. | Saegusa Oxidation | thieme-connect.de |
| Metallic Palladium (Pd) | Formed during the thermal decomposition of supported palladium sulfate. | Catalyst Regeneration | mdpi.com |
| Palladium Sulfide (Pd₄S) | An intermediate formed during the decomposition of palladium sulfate on a support material. | Catalyst Regeneration | mdpi.com |
| Hydroxo Aqua Complex | Formed from palladium(II) aqua complexes in aqueous media, can act as a precursor to dimeric species. | Reactions in Aqueous Media | nih.gov |
Role of Ligands and Support Materials in Catalytic Activity and Selectivity
The performance of a catalytic system based on this compound is not solely dependent on the palladium center itself but is significantly influenced by the surrounding chemical environment, specifically the ligands coordinated to the metal and the material used as a support.
Ligands
Ligands play a multifaceted role in catalysis by modifying the steric and electronic properties of the palladium center. nih.gov This modulation affects the catalyst's reactivity, selectivity, and stability. nih.gov
Electronic Effects : Electron-donating ligands can increase the electron density on the palladium atom, which can enhance the rate of oxidative addition, a key step in many catalytic cycles. nih.gov Conversely, electron-withdrawing ligands can make the metal center more electrophilic. Studies on Pd(II) complexes with substituted pyridine ligands have shown that more basic ligands (stronger electron donors) can lead to higher catalytic effectiveness in certain reactions. nih.govacs.org
Steric Effects : The bulkiness of a ligand can influence which substrates can approach the metal center, thereby controlling selectivity. Sterically demanding ligands can also promote the reductive elimination step, which is often the product-forming step in a catalytic cycle. nih.gov
Stability and Leaching : Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition or aggregation into inactive palladium black. A proper choice of ligand can significantly reduce the leaching of palladium into the final product, which is particularly important in pharmaceutical applications. mdpi.com For example, certain palladium complexes have demonstrated ultralow levels of metal contamination in the product due to the stabilizing effect of the ligand. mdpi.com
Support Materials
For heterogeneous catalysis, palladium species are often dispersed on a high-surface-area support material. The support is not merely an inert scaffold but an active component that can drastically alter catalytic performance. samaterials.comresearchgate.net
Dispersion and Surface Area : Supports like activated carbon and alumina provide a large surface area, allowing for high dispersion of the palladium nanoparticles. samaterials.com This maximizes the number of active sites available for the reaction.
Metal-Support Interactions : The interaction between the palladium particles and the support material can modify the electronic properties of the palladium, influencing its catalytic activity and selectivity. researchgate.net For instance, palladium supported on carbon black has shown higher selectivity in acetylene (B1199291) hydrogenation compared to alumina-supported catalysts, an effect attributed to modified electronic properties of the metal. researchgate.net
Stability : The support provides structural and thermal stability, preventing the catalyst from degrading under harsh reaction conditions. samaterials.com Alumina, for example, is known for its excellent mechanical strength and thermal stability, making it suitable for high-temperature processes. samaterials.com
Synergistic Effects : Some supports can act synergistically with the palladium catalyst. For example, titania (TiO₂) supports can play a role in electron transfer and photocatalysis. samaterials.com Zirconia (ZrO₂) modified with sulfate has been used to create a solid acid catalyst that, when combined with palladium, shows high activity for the oxidative carbonylation of amines. ionike.com
The choice of both ligand and support material must be tailored to the specific reaction to optimize activity, selectivity, and catalyst longevity.
Table 2: Comparison of Common Support Materials for Palladium Catalysts
| Support Material | Key Properties | Typical Applications | Citations |
|---|---|---|---|
| Activated Carbon (C) | High surface area, porous, good adsorption properties, modifies electronic properties of Pd. | Hydrogenation, semi-hydrogenation of alkynes. | samaterials.comresearchgate.netorgsyn.org |
| Alumina (Al₂O₃) | High surface area, robust mechanical strength, good thermal stability. | High-temperature processes, methane combustion. | mdpi.comsamaterials.comsigmaaldrich.com |
| Zirconia (ZrO₂) | High thermal stability, can be modified to have acidic properties. | Selective hydrogenation, oxidation. | samaterials.comionike.com |
| Titania (TiO₂) | Plays a role in electron transfer, photocatalytic properties. | Hydrogenation, oxidation. | samaterials.com |
| Barium Sulfate (BaSO₄) | Used to maintain neutrality of the reaction mixture. | Rosenmund reduction. | orgsyn.orgncert.nic.in |
Advanced Applications and Emerging Research Areas
Materials Science Applications
In the realm of materials science, Palladium(II) sulfate (B86663) dihydrate is a key ingredient in several cutting-edge processes, from creating protective and functional coatings to enabling next-generation energy technologies. fishersci.se
Electroplating Processes
Palladium(II) sulfate serves as a source of palladium for electroplating, a process that deposits a thin layer of palladium onto a substrate. fishersci.sethermofisher.com This coating enhances corrosion resistance and provides a catalytically active surface. fishersci.se The mechanism involves the electrochemical deposition of palladium ions from the plating solution onto the material being coated. thermofisher.com Solutions for this purpose can be prepared using Palladium(II) sulfate, which is moderately soluble in water and acid. researchgate.netsigmaaldrich.com These electroplating processes are crucial in the electronics industry for components like computer motherboards and network plugs. google.com
Fuel Cells (e.g., PEM Fuel Cells, Solar Cells)
Palladium(II) sulfate is instrumental in the fabrication of components for energy technologies such as fuel cells and solar cells. researchgate.netsigmaaldrich.comacs.orgrsc.org It is often used as a precursor to create palladium nanoparticles, which are then dispersed or deposited to form catalytic materials. researchgate.netsigmaaldrich.com Specifically, Palladium(II) sulfate finds application as a catalyst material precursor in Proton Exchange Membrane (PEM) fuel cells. wikipedia.org The performance of these energy conversion devices relies heavily on the catalytic properties of the materials used, and palladium-based catalysts derived from this compound play a vital role.
Development of New Electroplating Products with Enhanced Ductility
Research in electroplating is continuously seeking to improve the physical properties of the deposited metal layers. A notable advancement is the development of new electroplating products with enhanced ductility. For instance, Tetraamminepalladium(II) sulfate is recognized as a new generation electroplating product that improves the ductility of the palladium coating. google.com This is particularly advantageous as it results in a more resilient and less brittle finish. Additionally, a sulfate-based electrolyte, which is free of chloride, is used to produce a bright and ductile palladium-nickel alloy deposit, typically composed of 80% palladium and 20% nickel. iaea.org Another approach involves using the reaction product of palladium diaminodinitrite with sulfuric acid in the presence of a nitrite (B80452) scavenger to create ductile, crack-free palladium electrodeposits at high speeds and efficiencies.
Environmental Chemistry Research
The application of Palladium(II) sulfate dihydrate extends into environmental chemistry, where it is involved in research aimed at addressing pollution and promoting a circular economy for precious metals.
Removal of Sulfur-Containing Organic Molecules
The interaction between palladium-based catalysts and sulfur-containing organic molecules is a significant area of research, primarily focused on the desulfurization of fuels. However, this interaction is often characterized by the "poisoning" of the palladium catalyst by sulfur compounds, which deactivates it. For example, studies on the dehydrogenation of cyclohexane (B81311) using a Pd/Al2O3 catalyst show that the presence of sulfur compounds like thiophene (B33073) leads to a loss of catalytic activity. wikipedia.org
Conversely, significant research has been conducted on using sulfur-containing compounds to remove palladium from solutions, a process known as scavenging. This is particularly relevant in the pharmaceutical industry, where palladium catalysts are used in synthesis and must be removed from the final product. acs.org Various sulfur-based scavengers have been developed for this purpose.
| Scavenger Type | Application | Palladium Removal Efficiency |
| Polystyrene-bound Trimercaptotriazine | Removal of Palladium(II) from aqueous and organic solutions. | Quantitative elution using 1,3-bis(diphenylphosphino)propane (B126693) in methanol (B129727). researchgate.net |
| Microporous Polystyrene TMT | Endgame of a c-Met kinase inhibitor synthesis. | Reduced palladium from 330 ppm to ~10-30 ppm. acs.org |
| Silica-supported TMT | Post-hydrogenative nitro-reduction in Melflufen synthesis. | Demonstrated best performance among ten protocols. acs.org |
This table illustrates the use of sulfur-containing agents to remove palladium, a process opposite to using palladium to remove sulfur.
Palladium Recovery and Re-employment Strategies (e.g., from Spent Catalysts)
The high demand for palladium, especially in automotive catalysts, has spurred the development of strategies for its recovery and re-employment from spent materials. Spent catalysts represent a significant secondary source of this precious metal. Hydrometallurgical processes are considered an economical and energy-efficient option for recovering platinum group metals, including palladium, with an average recovery efficiency of around 90%.
Several specific methods have been researched and developed for palladium recovery:
Extractant-Impregnated Resins: A pincer-type extractant impregnated in an Amberlite XAD-7 resin has shown high selectivity for Pd(II), achieving over 99% sorption from a spent automotive catalyst leachate. This system demonstrates good reusability over multiple adsorption-desorption cycles.
Hydrometallurgical Leaching: This involves dissolving the palladium from the catalyst support using various leaching agents. Aqua regia (a mixture of nitric acid and hydrochloric acid) is commonly used to form soluble chloro-complexes of palladium. Other leaching solutions can include chlorides mixed with oxidizing agents like hydrogen peroxide.
Precipitation: After leaching, palladium can be selectively precipitated from the solution. For example, the recovery efficiency of palladium can be as high as 99% through precipitation using agents like sodium chlorate (B79027).
Solvent Extraction: Organic extracting agents, such as dihexylsulfide, can be used to selectively extract palladium from the leach solution.
The recovered palladium can then be re-used as a precursor for new catalysts, contributing to a more sustainable use of this valuable metal. For instance, palladium recovered from spent three-way catalysts has been successfully used to create an effective photocatalyst for hydrogen production.
| Recovery Method | Reagents/Materials Used | Recovery Efficiency |
| Extractant-Impregnated Resin | 1,3‑bis(2‑(octylthio)propan‑2‑yl)benzene in Amberlite XAD-7 | >99% sorption from leachate |
| Hydrometallurgy (Precipitation) | Sodium chlorate (NaClO3) | 99% for Pd |
| Hydrometallurgy (Solvent Extraction) | Tri-isooctylamine (Alamine 308) in kerosene | 81% for Pd |
| Complexation and Cloud Point Extraction | 2-mercaptobenzothiazole, Triton X-100, Tin(II) chloride dihydrate | 97% for Pd |
Bioinorganic and Medicinal Chemistry Research
This compound serves as a crucial starting material for the synthesis of a wide array of palladium(II) complexes. While research on the direct biological activity of this compound is limited, the resulting complexes have been the subject of extensive investigation in bioinorganic and medicinal chemistry. These studies explore their potential as therapeutic agents, drawing parallels with the successful application of platinum-based drugs in cancer therapy. The reactivity and biological interactions of these complexes are largely dictated by the nature of the coordinated ligands, which can be tailored to modulate their efficacy and specificity.
DNA Interaction Studies of Palladium(II) Complexes
The interaction of palladium(II) complexes with DNA is a central theme in the development of new anticancer agents, as DNA is a primary target for many chemotherapeutic drugs. researchgate.net These complexes can bind to DNA through various modes, including covalent binding, groove binding, and intercalation, which can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. researchgate.netnih.gov
Electronic absorption spectroscopy is a common technique used to study these interactions. A hyperchromic effect, an increase in absorbance, upon the addition of DNA to a solution of a palladium(II) complex, indicates an interaction between the complex and DNA. nih.gov The intrinsic binding constants (Kb), which quantify the strength of this interaction, have been determined for various palladium(II) complexes and are often in the range of 10^4 to 10^5 M⁻¹, suggesting a strong binding affinity. unesp.brkg.ac.rs For instance, studies on dinuclear palladium(II) complexes have shown that the structure of the bridging ligands can significantly influence their DNA binding affinity. kg.ac.rs
Fluorescence spectroscopy, using dyes like ethidium (B1194527) bromide (EB) that intercalate into DNA, is another powerful tool. A decrease in the fluorescence of a DNA-EB system upon the addition of a palladium(II) complex suggests that the complex can displace EB, indicating an intercalative binding mode. unesp.br Furthermore, viscosity measurements of DNA solutions can provide insights into the binding mechanism. Intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix to accommodate the intercalating molecule.
Some palladium(II) complexes, particularly those with planar aromatic ligands like 1,10-phenanthroline (B135089), are effective DNA intercalators. unesp.br The square-planar geometry of palladium(II) is well-suited for insertion between the base pairs of the DNA double helix. This mode of binding can cause significant structural distortions in the DNA, which can be detected by techniques like circular dichroism and gel electrophoresis. tandfonline.com Studies have shown that some palladium(II) complexes can induce unwinding of plasmid DNA and may even lead to DNA cleavage, highlighting their potential to disrupt DNA integrity. unesp.brnih.gov
Antimicrobial Activities of Palladium(II) Complexes
Palladium(II) complexes have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. bendola.comaustinpublishinggroup.com The antimicrobial efficacy of these complexes is often significantly greater than that of the free ligands, a phenomenon explained by chelation theory. Chelation can enhance the lipophilicity of the metal complex, facilitating its transport across the microbial cell membrane. nih.gov Once inside the cell, the palladium(II) ion can be released and interact with various cellular targets, leading to microbial death.
The antimicrobial activity of palladium(II) complexes is typically evaluated by determining the minimum inhibitory concentration (MIC) and minimum microbicidal concentration (MMC). Studies have shown that the intensity of antimicrobial action varies depending on the specific palladium(II) complex and the target microorganism. nih.gov For example, some palladium(II) complexes with 2-aminothiazole (B372263) derivatives have demonstrated selective and moderate activity against various pathogenic bacteria and yeasts. rsc.org In some cases, the activity of these complexes against certain strains, such as Pseudomonas aeruginosa, has been found to be better than that of standard control drugs. rsc.org
Gram-positive bacteria are often more susceptible to these complexes than Gram-negative bacteria, which is attributed to the differences in their cell wall structures. nih.gov The outer membrane of Gram-negative bacteria can act as an effective barrier, limiting the uptake of the complexes. nih.gov However, certain palladium(II) complexes have shown significant activity against Gram-negative bacteria as well. ptfarm.pl
The ligands coordinated to the palladium(II) center play a critical role in determining the antimicrobial spectrum and potency. For instance, palladium(II) complexes derived from Schiff bases have shown significant antibacterial activity against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. austinpublishinggroup.com Similarly, complexes with N,N-pyridylbenzimidazole derivatives have displayed notable toxicity against fungi such as Cryptococcus neoformans and Candida albicans, in some cases exceeding the activity of the reference drug fluconazole. nih.gov The development of palladium nanoparticles has also opened new avenues for combating food-borne pathogens, with studies demonstrating their effectiveness against bacteria like E. coli and S. aureus. rsc.org
The mechanism of antimicrobial action is believed to involve the inhibition of essential enzymes, disruption of cell membrane integrity, and interaction with DNA, ultimately leading to the cessation of bacterial growth. austinpublishinggroup.com Research in this area continues to explore novel palladium(II) complexes with enhanced antimicrobial properties and reduced toxicity to host cells.
Antitumor and Cytotoxicity Studies against Cancer Cell Lines
The quest for new and improved anticancer drugs has led to significant research into non-platinum metal-based complexes, with palladium(II) complexes showing considerable promise. mdpi.com Their structural and chemical similarities to cisplatin (B142131), a widely used platinum-based anticancer drug, have made them attractive candidates for investigation. bendola.com Palladium(II) complexes have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, lung, prostate, and cervix. rsc.orgt3db.caajol.info
The antitumor activity of palladium(II) complexes is often evaluated in vitro using assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key parameter used to quantify cytotoxicity. Numerous studies have reported low IC50 values for various palladium(II) complexes, indicating potent antitumor activity. nih.govajol.info For example, certain palladium(II) complexes have shown higher cytotoxicity against specific cancer cell lines than cisplatin, suggesting they may have a different spectrum of activity or be able to overcome cisplatin resistance. nih.gov
The mechanism of action of these complexes is believed to be multifactorial. A primary mode of action is the interaction with DNA, leading to the formation of adducts that inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death). mdpi.com Indeed, a correlation has often been observed between the antitumor activity of palladium(II) complexes and their ability to bind to and damage DNA. mdpi.com Furthermore, these complexes can induce cell cycle arrest, halting the proliferation of cancer cells at different phases of the cell cycle. mdpi.com
Research has also shown that palladium(II) complexes can induce apoptosis through the mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively. mdpi.com An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. The ligands attached to the palladium(II) ion play a crucial role in the cytotoxicity of the complex. By carefully selecting the ligands, it is possible to modulate the stability, lipophilicity, and biological activity of the resulting complex. For instance, palladium(II) complexes with ligands such as 1,10-phenanthroline and its derivatives have shown significant antitumor potential. nih.gov
The table below presents a selection of research findings on the cytotoxicity of various palladium(II) complexes against different cancer cell lines.
| Palladium(II) Complex | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| [Pd(DABA)Cl2] | MCF-7 (Breast) | ~68-71% inhibition | t3db.ca |
| trans-Pd(II) complex with diethyl (pyridin-ylmethyl)phosphate | A549 (Lung) | 103.8 ± 3.34 | mdpi.com |
| trans-Pd(II) complex with diethyl (pyridin-ylmethyl)phosphate | HT29 (Colon) | 150 ± 4.81 | mdpi.com |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 (Lung) | 60.1 ± 3.45 | ajol.info |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 (Colon) | 23.8 ± 1.48 | ajol.info |
Antioxidant and Radical Scavenging Properties
In addition to their antimicrobial and antitumor activities, palladium(II) complexes have been investigated for their antioxidant and radical scavenging properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Antioxidants can mitigate oxidative damage by neutralizing free radicals.
The antioxidant potential of palladium(II) complexes is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical is measured spectrophotometrically. The EC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common measure of antioxidant activity.
Studies have shown that the antioxidant activity of palladium(II) complexes is highly dependent on the nature of the coordinated ligands. nih.gov For instance, palladium(II) complexes with Schiff base ligands have demonstrated significant radical scavenging activity. nih.gov In some cases, the complexes exhibit stronger antioxidant potential than the free ligands, suggesting a synergistic effect between the palladium(II) ion and the ligand.
The mechanism by which these complexes exert their antioxidant effects can vary. Some may act as direct radical scavengers, while others may chelate metal ions that can catalyze the formation of ROS. The redox properties of the palladium(II) ion, coupled with the electronic properties of the ligands, are key factors influencing their antioxidant capacity.
The table below summarizes the antioxidant activity of selected palladium(II) complexes as reported in various studies.
| Palladium(II) Complex | Antioxidant Assay | Activity (EC50 or % inhibition) | Reference |
|---|---|---|---|
| Pd(II)–SabtH complex 2 | DPPH | EC50: 1029 ± 96.76 µg/mL | nih.gov |
| [PdI(PPh3)2(4-MeOC6H4)] | DPPH | EC50: 1.14 ± 0.90 µM | |
| [PdCl(PPh3)2(4-MeOC6H4)] | DPPH | EC50: 1.9 ± 0.87 µM | |
| [PdI(PPh3)2(4-MeOC6H4)] | ABTS | EC50: 5.78 ± 0.98 µM | |
| Pd(II) complex with aminothiophene-containing Schiff base | ABTS | IC50: 1.25 µg/mL |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties, offering a balance between accuracy and computational cost. mdpi.comuni-bayreuth.de For palladium(II) complexes, DFT calculations provide critical insights into their stability, reactivity, and spectroscopic characteristics.
DFT studies on various palladium(II) complexes, often using the B3LYP functional, have successfully determined optimized molecular geometries. nih.govsemanticscholar.org These calculations can predict bond lengths, such as Pd-N and Pd-S, and bond angles with high accuracy, often showing excellent agreement with experimental data from X-ray crystallography. nih.govmdpi.com For a hypothetical DFT calculation on palladium(II) sulfate (B86663) dihydrate, one would expect to determine the precise coordination geometry around the palladium(II) center, including the bond distances and angles involving the sulfate and water ligands.
Furthermore, DFT is used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A smaller energy gap generally implies higher reactivity. semanticscholar.org For instance, in studies of bioactive palladium(II) complexes, the HOMO-LUMO gap is analyzed to understand their potential as therapeutic agents. nih.gov Analysis of the molecular electrostatic potential (MEP) surface, another DFT-derived property, helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting how the complex will interact with other molecules. nih.gov
Time-dependent DFT (TD-DFT) calculations are also employed to predict electronic absorption spectra (UV-Vis), correlating the observed electronic transitions with the specific molecular orbitals involved. researchgate.netresearchgate.net This allows for a detailed understanding of the photophysical properties of the complexes.
Table 1: Representative DFT-Calculated Structural Parameters for a Palladium(II) Complex (Note: This table is illustrative, based on data for similar Pd(II) complexes, as specific data for Palladium(II) sulfate dihydrate is not readily available in the cited literature.)
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Pd-P(1) Bond Length | 2.25 | 2.24 |
| Pd-P(2) Bond Length | 2.26 | 2.25 |
| Pd-Cl(1) Bond Length | 2.35 | 2.34 |
| Pd-Cl(2) Bond Length | 2.36 | 2.35 |
| P(1)-Pd-P(2) Bond Angle | 179.39 | 179.41 |
| Cl(1)-Pd-Cl(2) Bond Angle | 178.40 | 178.45 |
| Data modeled after findings for dichlorido(diphenyl–n–propylphosphine)palladium(II) mdpi.com |
Molecular Dynamics Simulations for Solution Behavior and Ligand Binding
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. science.gov All-atom MD simulations are particularly useful for studying the behavior of ions and complexes in solution, providing insights into solvation, ion pairing, and dynamic conformational changes that are often inaccessible through experimental techniques alone. science.govresearchgate.net
For this compound in an aqueous environment, MD simulations could elucidate the structure of the hydration shell around the [Pd(H₂O)₄]²⁺ cation (assuming dissociation) and the sulfate anion. Studies on sulfate solutions have shown that MD simulations can accurately calculate structural properties and ion association equilibrium constants. researchgate.net These simulations can reveal the nature of hydrogen bonding between water molecules and the sulfate ion, identifying different types of hydrogen bridges and their transitional character. researchgate.net
MD simulations are also crucial for studying the stability of palladium complexes in solution. For potential therapeutic applications, a complex must be stable in biological media. nih.gov Simulations can track the complex's structural integrity over time in an aqueous environment, confirming whether the ligands remain coordinated to the palladium center. tandfonline.comnih.gov This was demonstrated in a study where the stability of a palladium(II) complex in a Tris-HCl buffer was confirmed via spectroscopic methods, a result that could be further detailed by MD simulations showing the persistence of the complex's structure. nih.gov
Furthermore, MD simulations can provide a dynamic picture of ligand binding processes. By calculating the potential of mean force (PMF), researchers can determine the free energy profile of a ligand approaching and binding to a metal center, offering mechanistic details of complex formation. researchgate.net
In Silico Docking Studies for Bioinorganic Interactions (e.g., DNA, Protein Binding)
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand and predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as DNA or a protein. mdpi.commdpi.com
While specific docking studies on this compound are not present in the reviewed literature, the methodology is widely applied to other palladium(II) complexes to evaluate their potential as anticancer agents. mdpi.comtandfonline.comdergipark.org.tr The anticancer activity of many metal-based drugs, like cisplatin (B142131), is attributed to their ability to bind to DNA. mdpi.com Docking studies can predict the binding mode of a palladium complex to DNA, identifying whether it interacts with the major or minor groove and specifying the types of interactions involved, such as hydrogen bonds with guanine (B1146940) or adenine (B156593) bases. mdpi.comdergipark.org.tr
Similarly, interactions with transport proteins like Human Serum Albumin (HSA) are critical for a drug's bioavailability. Molecular docking can elucidate the binding affinity and the specific binding site of a palladium complex within the protein's structure. nih.govdergipark.org.tr These studies often reveal that interactions are stabilized by a combination of hydrogen bonds and van der Waals or hydrophobic forces. tandfonline.comnih.gov The binding energy, calculated from the docking simulation, provides a quantitative measure of the binding affinity; a lower binding energy suggests a more stable complex and stronger interaction. mdpi.comdergipark.org.tr
The results from docking are often complemented by MD simulations, which can be used to assess the stability of the predicted ligand-protein or ligand-DNA docked pose over time in a simulated physiological environment. tandfonline.comnih.gov
Table 2: Representative Molecular Docking Results for Palladium(II) Complexes with Biological Targets (Note: This table is illustrative, based on data for various Pd(II) complexes, as specific data for this compound is not available in the cited literature.)
| Palladium(II) Complex | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues/Bases |
| [Pd(sac)₂(PPh₂Et)₂] | DNA (B-DNA) | -5.90 | DA-6, DT-7 |
| Complex 1 (Pd-salo) | 5-Lipoxygenase | -8.5 | PHE-177, ILE-178 |
| Complex 2 (Pd-salo) | E. coli DNA-gyrase | -7.6 | ASP-73, GLY-77, ARG-76 |
| Complex 3 (Pd-salo) | S. aureus DNA-gyrase | -7.9 | ASP-81, GLY-85, ARG-84 |
| Data modeled after findings for cis-[Pd(sac)₂(PPh₂Et)₂] dergipark.org.tr and various Pd(II)-salicylaldehyde complexes mdpi.com |
Analytical Methodologies for Palladium Ii Sulfate Dihydrate
Spectrophotometric Determination of Palladium(II)
Spectrophotometry remains a popular technique for the determination of palladium(II) due to its simplicity, cost-effectiveness, and convenience. dokumen.pub The method is based on the reaction of Pd(II) with a specific chromogenic reagent to form a colored complex, the absorbance of which is measured at a specific wavelength. The concentration of palladium is then determined based on Beer's law. researchgate.net
A variety of reagents have been developed to form stable and intensely colored complexes with palladium(II), enhancing the sensitivity and selectivity of the determination. researchgate.netrasayanjournal.co.inresearchgate.net These methods are often optimized for specific conditions, such as pH and solvent medium, to achieve maximum color development and stability. rasayanjournal.co.insemanticscholar.org For instance, the reagent 4-(4'-fluorobezylideneimino)-3-methyl-5-mercapto-1,2,4-triazole (FBIMMT) reacts with Pd(II) in a hydrochloric acid medium to form a yellow-colored complex that is soluble and stable in chloroform, showing maximum absorbance at 390 nm. rasayanjournal.co.in Similarly, N-octyl-N′-(sodium p-amminobenzenesulfonate)thiourea (OPT) forms a yellow-brown soluble complex with Pd(II) in the presence of a surfactant, with a maximum absorption at 299.0 nm. researchgate.net
Table 1: Spectrophotometric Reagents for Palladium(II) Determination
| Reagent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Beer's Law Range (µg/mL or ppm) | Conditions | Reference |
|---|---|---|---|---|---|
| 4-(4'-fluorobenzylideneimino)-3-methyl-5-mercapto-1,2,4-triazole (FBIMMT) | 390 | Not specified | Not specified | 1.0 mol L⁻¹ HCl, Chloroform | rasayanjournal.co.in |
| N-octyl-N′-(sodium p-amminobenzenesulfonate)thiourea (OPT) | 299.0 | 1.38 × 10⁵ | 0.08 - 0.48 | pH 5.0–5.6, CTMAB surfactant | researchgate.net |
| 4-(N′-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid (p-ITYBA) | 450 | 4.30 × 10³ | 0.64–10.64 | pH 7.0 | researchgate.netsemanticscholar.org |
| 2-methyl-5-(4-carboxyphenylazo)-8-hydroxyquinoline (MCPAHQ) | 510 | 2.15 × 10⁵ | 0.01–0.6 | Solid-phase extraction on C12 cartridge | dokumen.pub |
| Dimethylglyoxime (DMG) | 481 | 0.4 × 10⁴ | 2.0-16.0 | SDS micellar media | researchgate.net |
Separation Techniques for Palladium(II) from Multi-component Mixtures
The separation of palladium(II) from complex matrices containing other metals is a critical step for accurate quantification and purification. Various separation techniques have been developed, with liquid chromatography and extraction chromatography being particularly effective. bas.bgmsu.ru
Reversed-phase extraction chromatography has been successfully used to separate palladium(II) from other platinum group metals like platinum(IV) and iridium(III). bas.bg One such method employs N-n-octylaniline coated on silica (B1680970) gel as the stationary phase. Quantitative extraction of palladium(II) is achieved in a nitric acid medium, and it can be selectively stripped from the column using ammonia. bas.bg
High-Pressure Liquid Chromatography (HPLC) is another powerful tool for separating metal chelates. msu.ru A method using 1-(2-pyridylazo)-2-naphthol (B213148) (PAN-2) as a chelating agent allows for the separation of palladium, copper, cobalt, and nickel. msu.ru The resulting metal chelates are separated on a chromatographic column with a suitable mobile phase, such as a mixture of propan-2-ol and benzene, allowing for the determination of micro-amounts of palladium in the presence of other metals. msu.ru
Thin-layer chromatography (TLC) also offers a viable method for separating palladium chelates from those of other metals like copper, nickel, and cobalt using a suitable solvent system. tandfonline.com
Table 2: Separation Techniques for Palladium(II)
| Technique | Matrix/Mixture | Reagents/Phases | Separation Details | Reference |
|---|---|---|---|---|
| Reversed-Phase Extraction Chromatography | Pd(II), Pt(IV), Ir(III) | Stationary Phase: N-n-octylaniline on silica gel; Eluent: 7.0 M Ammonia | Pd(II) is quantitatively extracted in 1.0 M HNO₃ and selectively stripped. | bas.bg |
| High-Pressure Liquid Chromatography (HPLC) | Pd(II), Cu(II), Co(III), Ni(II) | Chelating Agent: 1-(2-pyridylazo)-2-naphthol (PAN-2); Mobile Phase: Propan-2-ol/benzene mixture | Complete separation of all four metal chelates was achieved. | msu.ru |
| Adsorption Thin-Layer Chromatography (TLC) | Binary mixtures of Cu(II), Ni(II), Co(II), and Pd(II) chelates | Chelating Agent: 4-S-benzyl-1-p-Cl-phenyl-5-phenyl-2,4-isodithiobiuret (BPPTB); Solvent System: Benzene-cyclohexane (3:1) | Achieved successful separation of the binary mixtures. | tandfonline.com |
| Reversed-Phase HPLC | UO₂(II), Pd(II), Ni(II) | Chelating Agent: bis(acetylacetone)ethylenediamine; Mobile Phase: Ethanol (B145695):water:DMF (75:20:5) | Separation achieved on a Microsorb C-18 column with detection at 380 nm. | iaea.org |
Trace Metal Analysis and Purity Assessment
Ensuring the purity of palladium compounds and quantifying trace metal impurities are of utmost importance, particularly in applications like catalysis and pharmaceuticals where even low levels of contaminants can have significant effects. rsc.orgnih.gov The acceptable level of palladium in active pharmaceutical ingredients (APIs) is often restricted to parts per million (ppm) levels. rsc.orgnsf.gov
Standard techniques for trace metal analysis include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). rsc.orgamericanpharmaceuticalreview.com These methods offer high sensitivity and the ability to detect a wide range of elements simultaneously. ICP-MS is particularly valued for its ability to overcome interferences and quantify trace metals in the presence of a large excess of an API. nsf.gov
Glow Discharge Mass Spectrometry (GDMS) is another powerful direct solids analytical technique used for analyzing trace impurities in palladium powders, avoiding the need for sample dissolution. researchgate.net This method has shown results comparable to ICP-MS and ICP-AES for a wide range of impurities. researchgate.net
The purity assessment of a product like Palladium(II) sulfate (B86663) dihydrate often involves analyzing for trace metal contaminants. For example, a commercially available high-purity grade might specify total trace metal impurities to be below a certain threshold, such as ≤1000 ppm. sigmaaldrich.com
Table 3: Techniques for Trace Analysis and Purity Assessment of Palladium
| Analytical Technique | Purpose | Key Findings / Detection Limits | Reference |
|---|---|---|---|
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantification of trace palladium in APIs | Can quantify palladium below 0.001% relative to the API. | nsf.gov |
| Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | Generic method for trace metals analysis | LOQ for Palladium: 2.6 ppm (at 340.458 nm) and 20 ppm (at 363.470 nm) based on a 20-mg sample. | americanpharmaceuticalreview.com |
| Glow Discharge Mass Spectrometry (GDMS) | Analysis of trace impurities in palladium powders | Provides nearly complete coverage of the periodic table for impurities. | researchgate.net |
| Catalysis-Based Fluorometry | Rapid estimation of trace palladium | Can quantify palladium in the 0–500 nM range; useful for high-throughput screening. | nsf.gov |
Future Directions and Perspectives in Palladium Ii Sulfate Dihydrate Research
Development of Novel Catalytic Systems with Enhanced Efficiency and Sustainability
The primary industrial application of palladium is in catalysis, a field undergoing a significant transformation towards greener and more sustainable practices. frontiersin.orgwikipedia.org Palladium(II) sulfate (B86663) dihydrate is an effective precursor for creating next-generation catalysts, including palladium nanoparticles (PdNPs) and supported systems like PdSO₄/Al₂O₃ for applications such as methane (B114726) combustion. sigmaaldrich.com Future research is centered on enhancing the efficiency and sustainability of these catalytic systems through several key strategies.
A major focus is on catalyst recovery and reuse to minimize waste and cost. This is often achieved by immobilizing palladium nanoparticles, derived from precursors like PdSO₄·2H₂O, onto various supports. These supports include inorganic materials (e.g., alumina (B75360), silica), carbonaceous materials, and polymers. rsc.org The use of supports with unique properties, such as magnetic nanoparticles, allows for simple catalyst separation and recycling. rsc.org
Furthermore, the principles of green chemistry are being integrated into catalyst synthesis and application. This includes the use of environmentally benign solvents like water and energy-efficient techniques such as microwave-assisted reactions. frontiersin.org A burgeoning area is the "green synthesis" of PdNPs using biological entities like plant extracts or bacteria, which act as both reducing and capping agents, offering a more sustainable production route compared to conventional chemical methods. frontiersin.orgrsc.orgnih.govnih.gov
Ligand design also plays a pivotal role in advancing palladium catalysis. The development of sophisticated ligand architectures, such as bidentate ligands with flexible backbones and N-Heterocyclic Carbenes (NHCs), can significantly improve the stability, activity, and selectivity of palladium catalysts in a variety of chemical transformations. researchgate.net
| Catalyst System | Support/Ligand | Reaction Type | Key Findings | Reference(s) |
| hydrogel@Pd NPs | Graphene oxide/chitosan | Mizoroki-Heck | Excellent recyclability (at least six cycles) with product yields of 81-98%. | bham.ac.uk |
| Pd/yeast/rGO | Yeast/Reduced Graphene Oxide | 4-Nitrophenol reduction | Enhanced catalytic activity and stability; recyclable for 7 cycles without significant decline. | rsc.org |
| Bio-Pd | Desulfovibrio desulfuricans | Heck Reaction | Activity comparable or superior to colloidal Pd catalysts for coupling of styrene (B11656) and iodobenzene. | nih.gov |
| PdSO₄/Al₂O₃ | Alumina | Methane Combustion | Effective catalyst for lean-burn methane combustion for automotive applications. | sigmaaldrich.com |
Exploration of New Bioinorganic Applications and Therapeutic Potential
The chemical similarities between palladium and platinum have spurred significant research into palladium(II) complexes as potential anticancer agents, aiming for efficacy comparable to drugs like cisplatin (B142131) but with reduced toxicity. nih.govfrontiersin.orgfrontiersin.org Palladium(II) sulfate dihydrate can serve as a starting material for the synthesis of these novel therapeutic compounds. thermofisher.comsigmaaldrich.com
Future research in this domain focuses on several promising avenues. A key area is the design of palladium(II) complexes that can induce cancer cell death (apoptosis) through mechanisms such as the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov Studies have demonstrated that palladium complexes can effectively bind to biomolecules like DNA and serum albumin (BSA), which is crucial for their mechanism of action and transport in the body. researchgate.net
To overcome challenges related to drug delivery and side effects, researchers are developing advanced delivery systems. One such approach involves encapsulating palladium(II) anticancer complexes into colloidal gelatin nanoparticles. nih.gov This method aims to provide sustained release of the drug and better targeting of tumor cells, potentially improving therapeutic outcomes. nih.govwikipedia.org For instance, a novel water-soluble palladium(II) anticancer complex loaded into gelatin nanoparticles showed significant cytotoxicity against human breast cancer cells. nih.gov
The intersection of biology and inorganic chemistry has also led to the development of "bio-palladium" (bio-Pd). nih.gov In this approach, microorganisms like Desulfovibrio desulfuricans are used to reduce Pd(II) ions from solutions into catalytically active palladium nanoparticles scaffolded on the cell surface. nih.govnih.gov This bio-catalyst has shown high efficiency in various reactions, including hydrogenations and the dehalogenation of environmental pollutants, representing a sustainable method for both metal recovery and catalyst production. nih.govmdpi.com
| Palladium Complex/System | Cancer Cell Line(s) | Key Findings on Efficacy/Mechanism | Reference(s) |
| Pd(II) anticancer complex (Pd(II)ACC) | T47D (Human Breast Cancer) | The 50% cytotoxic concentration (IC50) was 0.42 mM, suggesting potential as an antitumor agent. | nih.gov |
| Dinuclear Pd(II) complex (Pd₂Spm) | Breast Cancer Cells | Showed low toxicity to non-tumorigenic cells while being effective against cancer cells. | nih.gov |
| Bis(phosphinite) Pd(II) complexes | NSCLC and SCLC (Lung Cancer) | Showed activity against both non-small-cell and small-cell lung cancer cell lines. | frontiersin.org |
| [Pd(bpy)(proli-dtc)]NO₃ | K562 (Leukemia) | Showed promising cytotoxic effect and strong interaction with DNA and BSA. | researchgate.net |
Advanced Materials Development for Energy and Environmental Technologies
This compound is a valuable precursor for fabricating advanced palladium-based materials tailored for critical energy and environmental applications. sigmaaldrich.comamericanelements.com Research in this area is driven by global needs for clean energy and effective pollution control.
In the energy sector, palladium is central to the burgeoning hydrogen economy. wikipedia.org Palladium-based membranes are used for the large-scale production and purification of ultra-pure hydrogen, as hydrogen gas readily diffuses through the metal. arxiv.org Research is focused on developing palladium alloys, for example with silver or gold, to enhance hydrogen permeability, improve mechanical strength, and increase resistance to hydrogen embrittlement and poisoning by impurities. arxiv.org Furthermore, palladium's ability to reversibly absorb large volumes of hydrogen makes it a key material for solid-state hydrogen storage, with ongoing efforts to optimize the absorption/desorption kinetics and storage capacity of palladium hydrides and nanostructures. mdpi.comidc-online.com In fuel cells, palladium-based materials serve as efficient catalysts for electrochemical reactions, often presenting a cost-effective alternative to platinum. arxiv.org
For environmental remediation, palladium-based catalysts are highly effective in treating contaminated water by breaking down persistent pollutants. This includes the hydrodechlorination of chlorinated organic compounds and the reduction of nitrates into harmless nitrogen gas. nih.govresearchgate.net A significant challenge is the deactivation of the catalyst by sulfur compounds often present in groundwater. researchgate.net Consequently, a major research direction is the development of sulfur-tolerant catalysts, such as palladium sulfide (B99878) (Pd₄S) on silica (B1680970) supports, or protecting the palladium catalyst with hydrophobic coatings. researchgate.netmdpi.com
| Palladium-Based Material | Application Area | Function / Key Research Finding | Reference(s) |
| Palladium-Silver/Gold Alloys | Hydrogen Purification | Used in membranes to increase hydrogen permeability and resistance to embrittlement. | arxiv.org |
| Palladium Hydride (PdHₓ) | Hydrogen Storage | Reversible absorption of hydrogen up to 900 times its own volume. | mdpi.com |
| Pd-Cu/TiO₂ | Water Remediation | Found to be the most environmentally friendly among five tested Pd-based catalysts for nitrate (B79036) removal. | researchgate.net |
| Pd₄S/SiO₂ | Catalysis (Methane Oxidation) | Novel sulfur-tolerant catalyst that remains stable during oxidation reactions in the presence of sulfur. | mdpi.com |
| Bio-Pd on S. oneidensis | Water Remediation | Biocatalytic dechlorination of lindane in water. | nih.gov |
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between experimental studies and computational modeling has become an indispensable tool for advancing the understanding of palladium chemistry. researchgate.net This integrated approach allows for a level of mechanistic insight that is often unattainable by either method alone. researchgate.net Palladium(II) sulfate can be a subject of such studies, for instance, Density Functional Theory (DFT) has been used to investigate the stability and reactivity of PdSO₄ surfaces in methane oxidation catalysis. nih.gov
Computational methods, particularly DFT, are extensively used to unravel complex reaction mechanisms. They allow researchers to map out entire catalytic cycles, calculate the energy barriers of key steps like oxidative addition and reductive elimination, and understand the influence of different ligands and substrates on the reaction pathway. rsc.orgacs.org This detailed mechanistic understanding is crucial for the rational design of more efficient and selective catalysts. researchgate.net
This combined approach is also vital for materials science. Computational models can predict how the size, shape, and surface structure of palladium nanoparticles influence their catalytic properties. nih.gov For example, DFT studies have shown that low-coordinated sites like the corners and edges of palladium nanoparticles are often the most active catalytic centers.
In the context of bioinorganic chemistry, molecular docking and molecular dynamics simulations are used to predict and analyze the binding of potential palladium-based drugs to biological targets like DNA and proteins. researchgate.net These computational tools provide insights into the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern the drug's efficacy and help explain experimental observations. researchgate.net By providing a predictive model for reactivity and interaction, computational chemistry accelerates the discovery and optimization of new palladium-based systems derived from precursors like this compound. frontiersin.org
Q & A
Basic: What are the recommended methods for synthesizing and purifying Palladium(II) sulfate dihydrate in laboratory settings?
Methodological Answer:
this compound (PdSO₄·2H₂O) is typically synthesized by reacting palladium metal or palladium(II) oxide with concentrated sulfuric acid under controlled heating. A common approach involves dissolving PdO in H₂SO₄, followed by crystallization at reduced temperatures to isolate the dihydrate form . Purification may require recrystallization from dilute hydrochloric acid, as the compound is sparingly soluble in water but dissolves when heated in acidic media . Elemental analysis (C, H, N) and HRMS are critical for confirming purity, with reported Pd content ~44.6% .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of dust or decomposition products (e.g., sulfur oxides) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Collect scattered particles using non-sparking tools and store in airtight containers. Avoid aqueous discharge to prevent environmental contamination .
- Storage : Keep in a cool, dry place away from moisture and direct sunlight to prevent decomposition .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Elemental Analysis : Verify Pd content (~44.6%) and stoichiometry of hydration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 347.1899 for related Pd complexes) and fragmentation patterns .
- X-ray Diffraction (XRD) : Determine crystalline structure and hydration state .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior (e.g., mass loss at ~100–150°C corresponds to H₂O release) .
Advanced: How can researchers optimize the catalytic efficiency of this compound in cross-coupling reactions?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance Pd solubility and ligand coordination .
- Temperature Control : Maintain reactions at 60–80°C to balance catalytic activity with stability, as excessive heat may decompose the compound .
- Additives : Introduce ligands (e.g., phosphines) or co-catalysts (e.g., CuI) to stabilize Pd intermediates and improve turnover numbers .
- Kinetic Studies : Monitor reaction progress via GC-MS or NMR to identify optimal catalyst loading (typically 1–5 mol%) .
Advanced: How do hydration states (dihydrate vs. anhydrous) influence the reactivity of PdSO₄ in organometallic syntheses?
Methodological Answer:
- Hydration Effects : The dihydrate form may act as a proton source in acidic conditions, facilitating ligand exchange or redox reactions. Anhydrous PdSO₄ is more hygroscopic, requiring strict moisture control to prevent unintended hydrolysis .
- Reactivity Comparison : In Suzuki-Miyaura couplings, the dihydrate form shows slower initiation due to H₂O coordination but improved stability in aerobic conditions compared to anhydrous analogs .
Advanced: What strategies address contradictions in reported solubility data for PdSO₄·2H₂O across aqueous and acidic media?
Methodological Answer:
- Controlled Replication : Repeat solubility tests using standardized conditions (e.g., 25°C, 0.1 M HCl) to isolate variables like temperature and acid concentration .
- Spectroscopic Validation : Use ICP-OES to quantify dissolved Pd²⁺ ions and differentiate between true solubility and colloidal dispersion .
- Literature Cross-Referencing : Compare datasets from synthesis-focused studies (e.g., catalytic applications ) versus safety data sheets (e.g., solubility "no data available" entries ).
Advanced: What are the implications of sulfur oxide (SOₓ) generation during thermal decomposition of PdSO₄·2H₂O?
Methodological Answer:
- Decomposition Pathway : Above 200°C, PdSO₄·2H₂O decomposes to PdO and SOₓ gases, which pose inhalation hazards and require scrubbers for neutralization .
- Analytical Mitigation : Use TGA-FTIR coupling to detect SO₂/SO₃ evolution in real-time and establish safe operating temperatures .
- Catalytic Byproducts : SOₓ residues may poison active Pd sites in reused catalysts, necessitating post-reaction calcination or acid washing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
